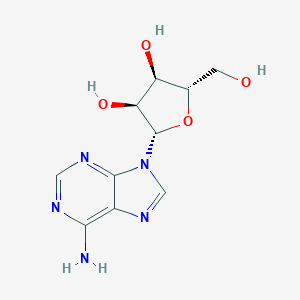

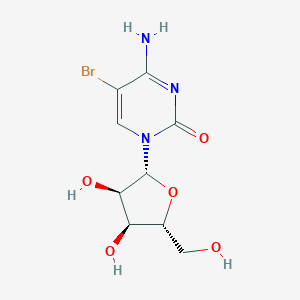

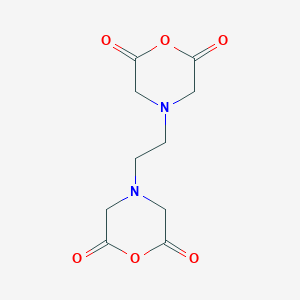

![molecular formula C10H12N2O B150758 (1,2-Diméthyl-1H-benzo[d]imidazol-5-yl)méthanol CAS No. 4589-66-6](/img/structure/B150758.png)

(1,2-Diméthyl-1H-benzo[d]imidazol-5-yl)méthanol

Vue d'ensemble

Description

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with two methyl groups at positions 1 and 2, and a methanol group at position 5.

Applications De Recherche Scientifique

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional versatility.

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.

Mode of Action

For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.

Result of Action

Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .

Action Environment

It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with an aldehyde, followed by methylation and subsequent reduction to introduce the methanol group. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of reagents and catalysts is optimized to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for further substitution.

Major Products:

- Oxidation of the methanol group yields (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)aldehyde or (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)carboxylic acid.

- Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.

- Substitution reactions yield various functionalized benzimidazole derivatives.

Comparaison Avec Des Composés Similaires

(1-Methyl-1H-benzo[d]imidazol-5-yl)methanol: Lacks one methyl group compared to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)amine: Contains an amine group instead of a methanol group.

Uniqueness:

- The presence of both methyl groups at positions 1 and 2, along with the methanol group at position 5, provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.

- Its specific substitution pattern makes it a valuable intermediate for synthesizing a variety of functionalized derivatives with potential applications in different fields.

This comprehensive overview highlights the significance of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a compound of interest for ongoing research and development.

Propriétés

IUPAC Name |

(1,2-dimethylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWCONPNVHZPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388188 | |

| Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4589-66-6 | |

| Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

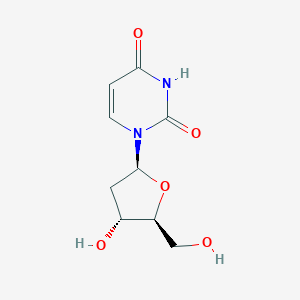

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B150694.png)